1,2-dimethyl-2,3-dihydro-1H-inden-5-ol
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Overview
Description
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C11H14O It is a derivative of indene, characterized by the presence of two methyl groups and a hydroxyl group on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol typically involves the hydrogenation of 1,2-dimethylindene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar hydrogenation processes but with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated hydrocarbon.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reagents like bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: 1,2-dimethyl-2,3-dihydro-1H-inden-5-one (ketone) or 1,2-dimethyl-2,3-dihydro-1H-inden-5-al (aldehyde).
Reduction: 1,2-dimethylindane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In cancer research, its derivatives may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dimethylindene
- 1,2-dimethylindane
- 1,2-dimethyl-2,3-dihydro-1H-inden-5-one
Uniqueness
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both methyl groups and a hydroxyl group on the indene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-9-6-10(12)3-4-11(9)8(7)2/h3-4,6-8,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSMLAWUHYFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1C)C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51086-26-1 |
Source
|
Record name | 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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